molecular formula C8H24FNO2 B106582 Tetraethylammonium fluoride dihydrate CAS No. 63123-01-3

Tetraethylammonium fluoride dihydrate

Cat. No. B106582
CAS RN: 63123-01-3
M. Wt: 185.28 g/mol
InChI Key: HRTKQUHFGZFPPF-UHFFFAOYSA-M
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Patent
US07196221B2

Procedure details

We have found that the presence of specific additives, not generally recognised as brighteners, in 2:1 chromium (III) chloride hexahydrate-choline chloride can significantly brighten the electrodeposit. For example when 10% of choline chloride is replaced by tetraethylammonium fluoride dihydrate or tetramethylammonium hydroxide pentahydrate thin semi-bright pale blue chromium deposits can be obtained. Approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetraethylammonium fluoride dihydrate (10%)] was prepared by combining the reactants in a beaker and heating at 80° C. The green liquid was poured into an electrochemical cell (internal diameter of 23 mm) held in an oil bath at 60° C. Mild steel (50 mm by 10 mm and 1 mm thick), cleaned in the usual way, was fixed to the inside edge of the cell opposite a nickel counter electrode. The mild steel plate and counter-electrode were then connected to the negative and positive terminals respectively of a Thurlby Thander power pack. Using current densities between 8 and 16 mAcm−2 and deposition times between 10 and 30 minutes semi-bright chromium deposits were obtained. The procedure was repeated using approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetramethylammonium hydroxide pentahydrate (10%)]. With a current density of 2 mAcm−2 thin pale blue semi-bright homogenous chromium deposits were obtained after 30 minutes.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
chromium (III) chloride hexahydrate choline chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH2:1].O.O.O.O.O.[Cl-:7].[Cr+3:8].[Cl-].[Cl-].[Cl-].[OH:12]CC[N+](C)(C)C.O.O.[F-].C([N+](CC)(CC)CC)C.O.O.O.O.O.[OH-].C[N+](C)(C)C>[Cl-].OCC[N+](C)(C)C.[Ni]>[OH2:12].[OH2:1].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:7].[Cr+3:8].[Cl-:7].[Cl-:7].[Cr:8] |f:0.1.2.3.4.5.6.7.8.9.10.11,12.13.14.15,16.17.18.19.20.21.22,23.24,26.27.28.29.30.31.32.33.34.35|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Step Two
Name
chromium (III) chloride hexahydrate choline chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-].[Cl-].OCC[N+](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[F-].C(C)[N+](CC)(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.[OH-].C[N+](C)(C)C
Step Five
Name
Mild steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
mild steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be obtained
ADDITION
Type
ADDITION
Details
The green liquid was poured into an electrochemical cell (internal diameter of 23 mm)
CUSTOM
Type
CUSTOM
Details
held in an oil bath at 60° C

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: VOLUME 6 mL
Name
Type
product
Smiles
[Cr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07196221B2

Procedure details

We have found that the presence of specific additives, not generally recognised as brighteners, in 2:1 chromium (III) chloride hexahydrate-choline chloride can significantly brighten the electrodeposit. For example when 10% of choline chloride is replaced by tetraethylammonium fluoride dihydrate or tetramethylammonium hydroxide pentahydrate thin semi-bright pale blue chromium deposits can be obtained. Approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetraethylammonium fluoride dihydrate (10%)] was prepared by combining the reactants in a beaker and heating at 80° C. The green liquid was poured into an electrochemical cell (internal diameter of 23 mm) held in an oil bath at 60° C. Mild steel (50 mm by 10 mm and 1 mm thick), cleaned in the usual way, was fixed to the inside edge of the cell opposite a nickel counter electrode. The mild steel plate and counter-electrode were then connected to the negative and positive terminals respectively of a Thurlby Thander power pack. Using current densities between 8 and 16 mAcm−2 and deposition times between 10 and 30 minutes semi-bright chromium deposits were obtained. The procedure was repeated using approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetramethylammonium hydroxide pentahydrate (10%)]. With a current density of 2 mAcm−2 thin pale blue semi-bright homogenous chromium deposits were obtained after 30 minutes.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
chromium (III) chloride hexahydrate choline chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH2:1].O.O.O.O.O.[Cl-:7].[Cr+3:8].[Cl-].[Cl-].[Cl-].[OH:12]CC[N+](C)(C)C.O.O.[F-].C([N+](CC)(CC)CC)C.O.O.O.O.O.[OH-].C[N+](C)(C)C>[Cl-].OCC[N+](C)(C)C.[Ni]>[OH2:12].[OH2:1].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:7].[Cr+3:8].[Cl-:7].[Cl-:7].[Cr:8] |f:0.1.2.3.4.5.6.7.8.9.10.11,12.13.14.15,16.17.18.19.20.21.22,23.24,26.27.28.29.30.31.32.33.34.35|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Step Two
Name
chromium (III) chloride hexahydrate choline chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-].[Cl-].OCC[N+](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[F-].C(C)[N+](CC)(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.[OH-].C[N+](C)(C)C
Step Five
Name
Mild steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
mild steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be obtained
ADDITION
Type
ADDITION
Details
The green liquid was poured into an electrochemical cell (internal diameter of 23 mm)
CUSTOM
Type
CUSTOM
Details
held in an oil bath at 60° C

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: VOLUME 6 mL
Name
Type
product
Smiles
[Cr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.